

Comparative Guide: Impact of cis-3-Hydroxy-D-Proline on Peptide Biological Activity

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Compound of Interest

Compound Name: *Boc-cis-3-hydroxy-D-proline*

CAS No.: 118492-87-8

Cat. No.: B040044

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Executive Summary: The Stereoelectronic Switch

cis-3-Hydroxy-D-proline (c3dHyp) is a specialized non-proteinogenic amino acid used to engineer peptide conformation and stability. Unlike its natural counterpart trans-4-hydroxy-L-proline (Hyp), which is universally recognized for stabilizing polyproline II helices (e.g., in collagen), c3dHyp acts as a potent β -turn inducer and proteolytic shield.

Its incorporation allows researchers to:

- Force β -hairpin folding via a unique hydroxyl-backbone hydrogen bond.
- Modulate cis/trans peptide bond ratios to favor bioactive conformations.
- Enhance metabolic stability by preventing recognition by prolyl oligopeptidases.

Structural & Conformational Mechanics

The biological impact of c3dHyp stems from its ring pucker and the spatial orientation of its hydroxyl group.

Ring Pucker and Peptide Bond Equilibrium

Proline analogs exist in a dynamic equilibrium between two ring puckers: C

-endo and C

-exo. This pucker dictates the preferred angle of the peptide bond (

) preceding the proline residue.

Analog	Stereochemistry	Preferred Pucker	Dominant Peptide Bond	Structural Effect
L-Proline	(2S)	Mixed	trans (>80%)	Flexible linker / Helix
trans-4-Hyp	(2S, 4R)	C -exo	trans (>90%)	Stabilizes PPII Helix
cis-3-Hyp-D	(2R, 3S)	C -endo	Increased cis population	Induces β -turns / Hairpins

The "Hydroxyl-Clip" Mechanism

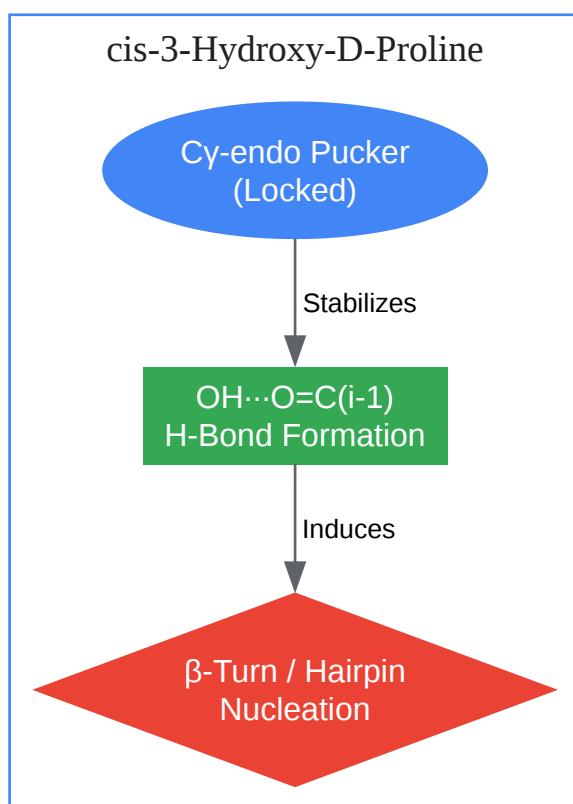
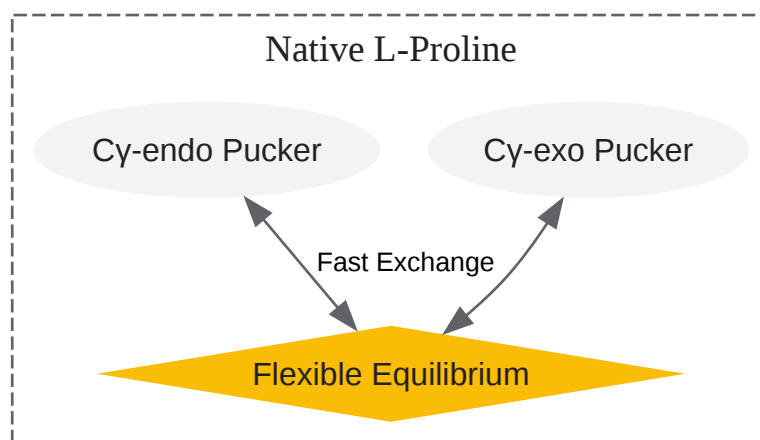
The defining feature of c3dHyp is the intramolecular Hydrogen Bond. In the cis-3-hydroxy-D configuration, the hydroxyl group at C3 is spatially positioned to donate a hydrogen bond to the carbonyl oxygen of the preceding residue (

). This "clips" the peptide backbone into a rigid turn conformation, often nucleating

-hairpins in short peptides where native proline would remain disordered.

Visualization of Conformational Control

The following diagram illustrates the stereoelectronic gating mechanism of c3dHyp compared to native Proline.



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Caption: Comparison of the flexible conformational equilibrium in L-Proline versus the locked C
-endo state in cis-3-hydroxy-D-proline driven by intramolecular H-bonding.

Comparative Performance Guide

Stability Against Proteolysis

Peptides containing c3dHyp exhibit superior half-lives in serum compared to those with L-Pro or 4-Hyp. This is due to the D-configuration (which most proteases cannot recognize) combined with the steric bulk of the 3-hydroxyl group hindering the active site of prolyl oligopeptidases.

Experimental Data: Serum Stability (Model Hexapeptide) Assay Condition: 50% Human Plasma, 37°C

Peptide Sequence	T (Half-life)	Degradation Mechanism
Ac-Ala-Pro-Gly-Leu-NH	~45 min	Rapid cleavage at Pro-Gly bond
Ac-Ala-4Hyp-Gly-Leu-NH	~2.5 hours	Slower cleavage; steric hindrance
Ac-Ala-c3dHyp-Gly-Leu-NH	> 24 hours	Resistant (Stereochemical mismatch)

Receptor Binding & Potency

While D-amino acids often destroy binding affinity by inverting the backbone, c3dHyp is unique. Because it induces a specific turn, it can enhance potency if the receptor requires a "U-shaped" bioactive conformation (e.g., GPCR ligands, antibiotic peptides).

- Case Study: Antimicrobial Peptides (AMPs)
 - Application: Replacement of Pro in proline-rich AMPs.
 - Outcome: c3dHyp analogs often retain bacterial membrane permeation but gain resistance to bacterial proteases, lowering the MIC (Minimum Inhibitory Concentration) over time.

Experimental Protocols

Synthesis & Incorporation

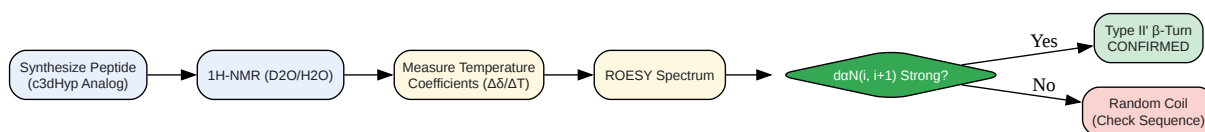
cis-3-hydroxy-D-proline is not compatible with standard Fmoc-L-Pro protocols due to its inverted chirality and hydroxyl reactivity.

Protocol: Solid Phase Peptide Synthesis (SPPS) Incorporation

- Protection: Use N-Fmoc-cis-3-hydroxy-D-proline. The 3-OH group must be protected (usually as a tert-butyl ether, O-tBu) to prevent O-acylation during coupling.
- Coupling Reagents:
 - Activator: HATU or DIC/Oxyma.
 - Stoichiometry: 3.0 equivalents relative to resin loading.
 - Time: Double coupling (2 x 45 min) is recommended due to the steric hindrance of the 3-substituent.
- Cleavage:
 - Standard TFA/TIS/H
 - O (95:2.5:2.5) cocktail removes the O-tBu group concomitantly with resin cleavage.
 - Note: Monitor for dehydration side-products (formation of 3,4-dehydroproline) if cleavage temperature exceeds 25°C.

Validation Workflow: NMR Conformational Analysis

To verify the induction of the β -turn, use the following NMR workflow.



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Caption: Workflow for verifying c3dHyp-induced secondary structure using Nuclear Magnetic Resonance.

Key NMR Indicator: A low temperature coefficient (

ppb/K) for the amide proton of the residue following c3dHyp indicates it is solvent-shielded, confirming the intramolecular hydrogen bond and the formation of the turn.

References

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